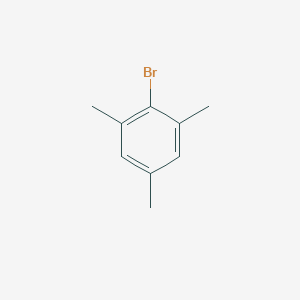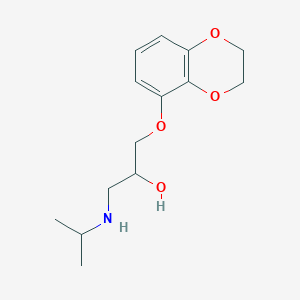
Bis(4-(trifluoromethoxy)phenyl) sulphone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-(trifluoromethoxy)phenyl) sulphone, commonly known as BTBPS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a sulfone-based molecule that contains two trifluoromethoxyphenyl groups attached to a central sulfur atom. BTBPS has been extensively studied for its use in various applications, including as a ligand in catalysts, as a flame retardant, and as a component in electronic devices.
Mécanisme D'action
The mechanism of action of BTBPS is not well understood, but it is believed to act as a Lewis base due to the presence of the sulfur atom in its structure. This allows the compound to form coordination complexes with various metal ions, making it an effective ligand in catalytic reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of BTBPS. However, studies have shown that the compound is not toxic and does not exhibit any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BTBPS in lab experiments is its ability to form stable coordination complexes with metal ions, making it an effective ligand in catalytic reactions. Additionally, BTBPS is relatively easy to synthesize and is readily available. However, one limitation of using BTBPS is its limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving BTBPS. One potential area of research is the development of new catalysts using BTBPS as a ligand. Additionally, the use of BTBPS as a flame retardant in polymers could be further explored, particularly in the development of more environmentally friendly flame retardants. Finally, the potential use of BTBPS in electronic devices, such as organic light-emitting diodes, could also be investigated.
Méthodes De Synthèse
BTBPS can be synthesized through a multi-step process involving the reaction of 4-(trifluoromethoxy)aniline with sulfur dichloride, followed by the addition of sodium hydroxide to the resulting product. The final step involves the addition of 4-(trifluoromethoxy)phenol to the reaction mixture, resulting in the formation of BTBPS.
Applications De Recherche Scientifique
BTBPS has been widely used in scientific research, particularly in the field of chemistry. The compound has been shown to be an effective ligand in various catalysts, including palladium-catalyzed cross-coupling reactions and copper-catalyzed azide-alkyne cycloaddition reactions. Additionally, BTBPS has been used as a flame retardant in polymers due to its ability to inhibit the spread of flames.
Propriétés
Numéro CAS |
1735-37-1 |
|---|---|
Nom du produit |
Bis(4-(trifluoromethoxy)phenyl) sulphone |
Formule moléculaire |
C14H8F6O4S |
Poids moléculaire |
386.27 g/mol |
Nom IUPAC |
1-(trifluoromethoxy)-4-[4-(trifluoromethoxy)phenyl]sulfonylbenzene |
InChI |
InChI=1S/C14H8F6O4S/c15-13(16,17)23-9-1-5-11(6-2-9)25(21,22)12-7-3-10(4-8-12)24-14(18,19)20/h1-8H |
Clé InChI |
YNWANXHSJBKIAZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
SMILES canonique |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Autres numéros CAS |
1735-37-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



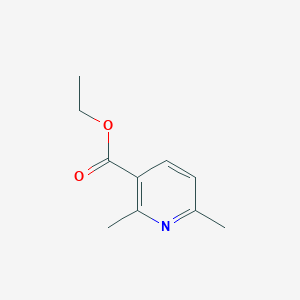
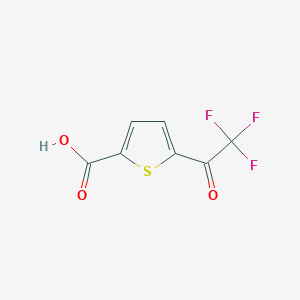

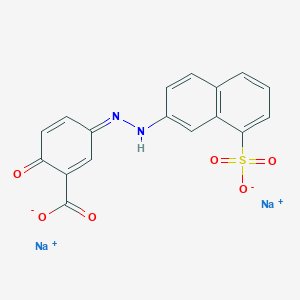
![5-Fluorobenzo[d]oxazol-2-amine](/img/structure/B156980.png)

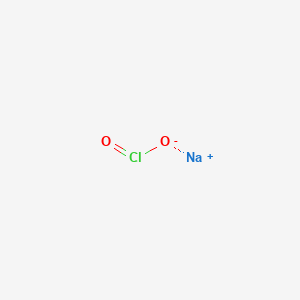

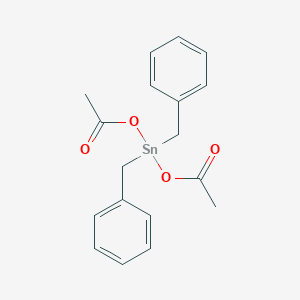


![Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf](/img/structure/B156997.png)
